molecular formula C28H27N7O4 B11698549 2-methoxy-4-[(E)-{2-[4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl benzoate

2-methoxy-4-[(E)-{2-[4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl benzoate

Cat. No.: B11698549
M. Wt: 525.6 g/mol
InChI Key: MWYJLQIMPZRTDD-VUTHCHCSSA-N
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Description

2-METHOXY-4-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a morpholine ring, a phenylamino group, and a triazine ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL BENZOATE typically involves multiple steps, including the formation of intermediate compounds. The key steps include:

    Formation of the triazine ring: This can be achieved through the reaction of cyanuric chloride with appropriate amines under controlled conditions.

    Introduction of the morpholine ring: This step involves the reaction of the triazine intermediate with morpholine.

    Coupling with the phenylamino group: The phenylamino group is introduced through a nucleophilic substitution reaction.

    Final coupling with the benzoate group: The final step involves the reaction of the intermediate compound with benzoic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-4-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL BENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

2-METHOXY-4-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL BENZOATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-METHOXY-4-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-METHOXY-4-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL ACETATE
  • 2-METHOXY-4-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL PROPIONATE

Uniqueness

The uniqueness of 2-METHOXY-4-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL BENZOATE lies in its specific structure, which imparts distinct chemical and biological properties. The presence of the morpholine ring and the triazine ring contributes to its stability and reactivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C28H27N7O4

Molecular Weight

525.6 g/mol

IUPAC Name

[4-[(E)-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-2-methoxyphenyl] benzoate

InChI

InChI=1S/C28H27N7O4/c1-37-24-18-20(12-13-23(24)39-25(36)21-8-4-2-5-9-21)19-29-34-27-31-26(30-22-10-6-3-7-11-22)32-28(33-27)35-14-16-38-17-15-35/h2-13,18-19H,14-17H2,1H3,(H2,30,31,32,33,34)/b29-19+

InChI Key

MWYJLQIMPZRTDD-VUTHCHCSSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4)OC(=O)C5=CC=CC=C5

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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